molecular formula C20H45NO8P2 B043741 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine CAS No. 120411-63-4

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine

Cat. No.: B043741
CAS No.: 120411-63-4
M. Wt: 489.5 g/mol
InChI Key: RCCNUBYROFOKAU-HXUWFJFHSA-N
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Description

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine: is a synthetic phospholipid derivative. It belongs to the class of glycerophosphoethanolamines, which are characterized by an ethanolamine ester of glycerophosphoric acid. This compound is notable for its unique structure, which includes both octyl and heptyl chains, making it a subject of interest in various scientific fields, including biochemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine typically involves the following steps:

    Starting Materials: The synthesis begins with glycerol, which is esterified with octyl and heptyl phosphonic acids.

    Esterification: The esterification reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction.

    Phosphorylation: The intermediate product is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

    Purification: The final product is purified through techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The compound’s molecular targets include phospholipase A2, which catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids .

Comparison with Similar Compounds

Similar Compounds

  • 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphocholine
  • 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoserine
  • 1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoinositol

Uniqueness

1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine is unique due to its specific combination of octyl and heptyl chains, which confer distinct physicochemical properties. These properties make it particularly useful in studies involving membrane dynamics and drug delivery systems. Compared to its analogs, this compound exhibits different solubility and interaction profiles with biological membranes, making it a valuable tool in both research and industrial applications .

Properties

CAS No.

120411-63-4

Molecular Formula

C20H45NO8P2

Molecular Weight

489.5 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octoxypropan-2-yl]oxy-heptylphosphinic acid

InChI

InChI=1S/C20H45NO8P2/c1-3-5-7-9-10-12-15-26-18-20(19-28-31(24,25)27-16-14-21)29-30(22,23)17-13-11-8-6-4-2/h20H,3-19,21H2,1-2H3,(H,22,23)(H,24,25)/t20-/m1/s1

InChI Key

RCCNUBYROFOKAU-HXUWFJFHSA-N

SMILES

CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O

Isomeric SMILES

CCCCCCCCOC[C@H](COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O

Canonical SMILES

CCCCCCCCOCC(COP(=O)(O)OCCN)OP(=O)(CCCCCCC)O

Key on ui other cas no.

120411-63-4

Synonyms

1-O-octyl-2-heptylphosphonylglycero-3-phosphoethanolamine
diC(8)(2Ph)PE
L-1-O-octyl-2-heptylphosphonyl-sn-glycero-3-phosphoethanolamine

Origin of Product

United States

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